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The rise of carbapenem-resistant Enterobacteriaceae (CRE) presents a formidable challenge

to modern medicine, necessitating a critical evaluation of alternative therapeutic strategies.

This guide provides an objective comparison of the efficacy of fosfomycin and meropenem

against CRE, drawing upon available clinical and in vitro experimental data. While meropenem,

a carbapenem, is often compromised by CRE resistance mechanisms, its use in combination

and for certain susceptible strains persists. Fosfomycin, a broad-spectrum antibiotic with a

unique mechanism of action, has garnered significant interest as a potential treatment option,

both as a monotherapy and in synergistic combinations.

Clinical Efficacy: Insights from the FOREST Trial
Direct clinical trial data comparing fosfomycin and meropenem for the treatment of CRE

infections are limited. However, the FOREST trial provides valuable insights into the

comparative efficacy and safety of intravenous fosfomycin versus a comparator group including

meropenem for bacteremic urinary tract infections (UTIs) caused by multidrug-resistant

Escherichia coli, a closely related therapeutic area.[1][2]

The trial, a multicenter, randomized, open-label study, assessed the clinical and microbiological

cure rates in adult patients.[3][4][5] The findings revealed that fosfomycin did not meet the non-

inferiority criteria when compared to meropenem or ceftriaxone.[1][2][6] This was primarily
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attributed to a higher rate of treatment discontinuation due to adverse events in the fosfomycin

arm.[1][2]

Table 1: Key Outcomes of the FOREST Clinical Trial[1][2][6]

Outcome
Fosfomycin Group
(n=70)

Comparator Group
(Meropenem or
Ceftriaxone) (n=73)

Risk Difference
(95% CI)

Clinical and

Microbiological Cure
68.6% 78.1% -9.4% (-21.5% to ∞)

Clinical or

Microbiological Failure
14.3% 19.7% -5.4% (-∞ to 4.9%)

Adverse Event-

Related

Discontinuation

8.5% 0% -

An exploratory analysis of the FOREST trial suggested a potential ecological benefit of

fosfomycin, with a lower rate of acquisition of new ceftriaxone- or meropenem-resistant Gram-

negative bacteria in patients treated with fosfomycin.[1][2][6]

In Vitro Susceptibility and Efficacy
In vitro studies provide a foundational understanding of the antimicrobial activity of fosfomycin

and meropenem against CRE. As expected, meropenem demonstrates high minimum inhibitory

concentrations (MICs) against CRE isolates, reflecting the defining characteristic of this group

of pathogens. Fosfomycin, however, often retains activity against a significant percentage of

CRE isolates.[7][8][9]

Table 2: In Vitro Susceptibility of Carbapenem-Resistant Enterobacteriaceae to Fosfomycin
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Study Organism(s)
Number of
Isolates

Fosfomycin
Susceptibility
Rate

Key Findings

Shrief R, et al.

(2022)[8][9]

E. coli and K.

pneumoniae
92 82.6%

High sensitivity

of uropathogenic

CRE to

fosfomycin.

Rojas, L. J., et al.

(2020)[7]

Enterobacteriace

ae
150 79.3%

Fosfomycin

demonstrated

good in vitro

efficacy against

CRE, suggesting

it as a rational

treatment

alternative.

Veeraraghavan

B, et al. (2020)

[10]

Klebsiella

pneumoniae
50

52% (Not

resistant)

48% of

carbapenem-

resistant K.

pneumoniae

isolates were

resistant to

fosfomycin.

Kaase M, et al.

(2014)[11]

Enterobacteriace

ae
107 78%

78% of strains

had fosfomycin

MICs of ≤32

mg/liter.

It is crucial to note that fosfomycin monotherapy for CRE infections may be limited by the

potential for heteroresistance and rapid bacterial regrowth, as observed in time-kill studies.[12]

Synergistic Activity of Fosfomycin and Meropenem
Given the limitations of monotherapy, the combination of fosfomycin and meropenem has been

extensively investigated for synergistic effects against CRE. The rationale behind this
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combination is that fosfomycin's inhibition of an early step in cell wall synthesis may re-

sensitize some CRE strains to the action of carbapenems like meropenem.

Table 3: In Vitro Synergy of Fosfomycin and Meropenem against CRE

Study Organism(s)
Number of
Isolates

Synergy Rate
(Method)

Key Findings

Oueslati, S., et

al. (2022)[13]

Klebsiella

pneumoniae

(NDM)

20 95% (E-test)

High rate of

synergy

observed for the

fosfomycin-

meropenem

combination

against NDM-

producing K.

pneumoniae.

Veeraraghavan

B, et al. (2020)

[10]

Klebsiella

pneumoniae
50

20% (Time-kill

assay)

Synergy was

observed against

OXA-48, NDM,

and co-

producers,

though the

overall rate was

not remarkable.

Al-Quraini et al.

(2022)[14]

Klebsiella

pneumoniae
- -

Two patients with

NDM-1 and

OXA-48 like

infections

survived with

fosfomycin

monotherapy.

These in vitro findings suggest that combination therapy with fosfomycin and meropenem may

be a promising strategy to overcome carbapenem resistance in some CRE isolates.[15]
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Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Agar Dilution: This is the reference method for determining the MIC of fosfomycin.

Media Preparation: Mueller-Hinton agar is prepared and supplemented with 25 µg/mL of

glucose-6-phosphate, which is essential for the uptake of fosfomycin by the bacterial cell.

Antibiotic Incorporation: Serial twofold dilutions of the antibiotic (fosfomycin or meropenem)

are incorporated into the molten agar before it solidifies.

Inoculation: A standardized bacterial suspension (typically 10^4 CFU per spot) is inoculated

onto the surface of the agar plates containing different antibiotic concentrations.

Incubation: Plates are incubated at 35-37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely

inhibits visible bacterial growth.

Broth Microdilution:

Preparation: Serial twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate

containing cation-adjusted Mueller-Hinton broth.

Inoculation: Each well is inoculated with a standardized bacterial suspension.

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents visible

turbidity.

Synergy Testing
Checkerboard Assay:

Preparation: A two-dimensional array of antibiotic concentrations is created in a microtiter

plate. One antibiotic (e.g., fosfomycin) is serially diluted along the rows, and the other (e.g.,

meropenem) is serially diluted along the columns.
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Inoculation: Each well is inoculated with a standardized bacterial suspension.

Incubation: The plate is incubated under appropriate conditions.

Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well

showing no growth. FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of

drug B in combination / MIC of drug B alone).

Synergy: FICI ≤ 0.5

Indifference: 0.5 < FICI ≤ 4

Antagonism: FICI > 4

Time-Kill Assay:

Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a

standardized starting inoculum (e.g., 10^5 to 10^6 CFU/mL).

Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at

specific concentrations (often based on their MICs). A growth control without any antibiotic is

also included.

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours) and serially

diluted.

Plating and Incubation: The dilutions are plated on agar, and the plates are incubated to

determine the number of viable bacteria (CFU/mL).

Analysis: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the

combination compared to the most active single agent at 24 hours.

Visualizing Mechanisms and Workflows

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Periplasm

Cytoplasm

Penicillin-Binding
Proteins (PBPs)

Peptidoglycan
(Cell Wall)

Cross-linking

UDP-N-acetylglucosamine
(UDP-NAG)

MurA enzyme

Phosphoenolpyruvate
(PEP)

UDP-NAG-enolpyruvateCatalysis cluster_Periplasm

Further steps and
transport

Fosfomycin Inhibits

Meropenem Inhibits

Click to download full resolution via product page

Caption: Mechanism of action of Fosfomycin and Meropenem on bacterial cell wall synthesis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1251369?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Setup

Incubation

Analysis

Prepare serial dilutions
of Drug A (Fosfomycin)

Dispense Drug A and B
dilutions into 96-well plate
in a checkerboard format

Prepare serial dilutions
of Drug B (Meropenem)

Prepare standardized
bacterial inoculum

Inoculate all wells with
bacterial suspension

Incubate plate at
35-37°C for 16-20h

Read plate for visible
growth (turbidity)

Determine MIC of each drug
alone and in combination

Calculate Fractional Inhibitory
Concentration Index (FICI)

Interpret results:
Synergy, Indifference, or Antagonism

Click to download full resolution via product page

Caption: Experimental workflow for the checkerboard synergy assay.
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Conclusion
The available evidence presents a nuanced picture of the comparative efficacy of fosfomycin

and meropenem against carbapenem-resistant Enterobacteriaceae. While the FOREST trial

raises concerns about the use of intravenous fosfomycin as a first-line monotherapy for serious

infections due to adverse events, its significant in vitro activity against a large proportion of

CRE isolates cannot be disregarded.[6][7][8][9] Furthermore, the demonstrated in vitro synergy

between fosfomycin and meropenem suggests a promising role for this combination in treating

infections caused by these highly resistant pathogens.[13][15] For researchers and drug

development professionals, these findings underscore the importance of further clinical trials to

define the optimal role of fosfomycin, both as monotherapy in specific clinical contexts and as a

crucial component of combination regimens, in the therapeutic arsenal against CRE.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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